molecular formula C7H8N4O3 B14133398 (E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide

(E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide

Cat. No.: B14133398
M. Wt: 196.16 g/mol
InChI Key: UOAFDSSVMZBUBX-UHFFFAOYSA-N
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Description

(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and nitro group, and a formimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide typically involves the reaction of 4-methyl-5-nitropyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is unique due to its hydroxylamine-derived formimidamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)methanimidamide

InChI

InChI=1S/C7H8N4O3/c1-5-2-7(9-4-10-12)8-3-6(5)11(13)14/h2-4,12H,1H3,(H,8,9,10)

InChI Key

UOAFDSSVMZBUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N=CNO

Origin of Product

United States

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